REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].Br[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.[O-2].[Ca+2]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN1CCCC1=O>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)=[CH:14][CH:15]=1 |f:0.1,3.4,5.6.7|
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0.0225 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.0478 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 150° C. in a nitrogen gas stream for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |